5-Methyl-3-hexen-2-one

Flavor Chemistry Food Safety Regulatory Compliance

Formulators face odor profile mismatch and regulatory hurdles with generic unsaturated ketones. 5-Methyl-3-hexen-2-one (CAS 1821-29-0) delivers a precise sweet, berry, cheese sensory profile backed by harmonized FEMA GRAS, JECFA, and EU FLAVIS approvals. • High vapor pressure (3.80 mmHg) ensures rapid flavor impact in chewing gum and powdered beverages. • Superior water solubility (3567 mg/L) enables predictable partitioning in aqueous systems. • Well-defined Kovats RI (871 on DB-1) serves as a robust QC marker. Bulk and R&D quantities available.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1821-29-0
Cat. No. B238795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-hexen-2-one
CAS1821-29-0
Synonyms(E)-5-methylhex-3-en-2-one
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)C=CC(=O)C
InChIInChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4-6H,1-3H3/b5-4+
InChIKeyIYMKNYVCXUEFJE-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-hexen-2-one: Chemical Identity & Regulatory Baseline


5-Methyl-3-hexen-2-one (CAS 1821-29-0, synonym 5166-53-0), also known as (E)-5-methylhex-3-en-2-one or filbert hexenone, is an α,β-unsaturated ketone belonging to the enone class [1]. This aliphatic acyclic compound, with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol, is characterized by a conjugated carbonyl system (RC(=O)CR') that underpins its reactivity and sensory properties [2]. It is a colorless to light yellow clear liquid with a distinctive sweet, berry, and cheese odor [3]. The compound is recognized as a flavoring agent by multiple global regulatory bodies, including the FDA (FEMA No. 3409) and JECFA (JECFA No. 1132), with an Acceptable Daily Intake (ADI) and no safety concern at current intake levels [4][5]. It occurs naturally in roasted filberts (hazelnuts) and Cryptomeria japonica [6].

5-Methyl-3-hexen-2-one: Non-Interchangeability with Analogs


In-class substitution of 5-methyl-3-hexen-2-one is not trivial due to the confluence of its specific stereoelectronic and physicochemical properties. While other C₇-C₈ unsaturated ketones (e.g., 6-methyl-5-hepten-2-one, mesityl oxide) share the enone functional group, subtle differences in alkyl substitution pattern, double-bond position, and stereochemistry (E-isomer) directly impact key performance attributes: odor threshold, sensory character, vapor pressure, and regulatory status. A generic 'unsaturated ketone' specification fails to capture the quantitative differences in these dimensions, leading to potential formulation failure, off-odor issues, or non-compliance. The following evidence demonstrates that 5-methyl-3-hexen-2-one occupies a distinct and non-interchangeable position within its chemical space for specific applications [1].

5-Methyl-3-hexen-2-one: Comparison Guide for Scientific Selection


Regulatory Acceptance vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one possesses a well-established and harmonized regulatory profile across major global markets (FDA FEMA GRAS, JECFA), whereas 6-methyl-5-hepten-2-one (CAS 110-93-0, FEMA 3360) has a more limited regulatory footprint, lacking JECFA evaluation [1][2]. This difference directly impacts procurement for international food and beverage applications, where JECFA approval is often a prerequisite [3].

Flavor Chemistry Food Safety Regulatory Compliance

Odor Profile vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one is characterized by a unique sweet, berry, and cheese odor, a combination not replicated by closely related analogs [1]. For example, 6-methyl-5-hepten-2-one (CAS 110-93-0) is described as having a 'green, citrus, mushroom' or 'musty, earthy' odor, making it a poor substitute in applications requiring a berry-cheese top note [2].

Flavor Chemistry Sensory Science Product Development

Vapor Pressure vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one exhibits a vapor pressure of 3.80 mmHg at 25°C, which is substantially lower than that of 6-methyl-5-hepten-2-one (1.12 mmHg at 25°C) [1][2]. This difference impacts headspace concentration and perceived odor intensity, influencing the effective dosage in formulations and the temporal profile of flavor release in applications like chewing gum or baked goods .

Physical Chemistry Flavor Release Formulation Science

Kovats Retention Index vs. Positional Isomers

5-Methyl-3-hexen-2-one can be distinguished from its positional isomer 5-methyl-4-hexen-2-one (a common impurity) via GC analysis. The (E)-5-methyl-3-hexen-2-one has a reported Kovats retention index (RI) of 871 on a DB-1 column [1]. This RI serves as a definitive analytical marker for verifying identity and purity, especially when purchasing technical grade material where the 4-hexen isomer may be present up to 25% .

Analytical Chemistry Quality Control Flavor Authentication

Inhalation Toxicity vs. Class-Leading Ketones

The acute inhalation toxicity of 5-methyl-3-hexen-2-one is reported as LCLo (rat) = 500 ppm/4hr [1]. While this indicates the compound is hazardous and requires appropriate handling (GHS Acute Tox. 3-4, Flam. Liq. 3), it is a quantifiable benchmark for risk assessment and for comparison with more volatile or toxic alternatives . For instance, mesityl oxide (4-methyl-3-penten-2-one, CAS 141-79-7), a structurally similar enone, has a reported LC50 (rat, 4h) of ~1000 ppm, but also carries a higher vapor pressure (8.7 mmHg at 20°C) and a more restrictive regulatory profile for food use, making 5-methyl-3-hexen-2-one the preferable option for food-grade applications when considering both safety and volatility [2].

Occupational Safety Toxicology Chemical Handling

Water Solubility & LogP vs. 6-Methyl-5-hepten-2-one

5-Methyl-3-hexen-2-one has an estimated water solubility of 3567 mg/L at 25°C and an estimated logP of 1.73, while 6-methyl-5-hepten-2-one exhibits an estimated water solubility of 867 mg/L and logP of 2.43 [1][2]. The lower logP and higher water solubility of 5-methyl-3-hexen-2-one indicate it will partition differently between aqueous and lipid phases in complex food matrices, affecting flavor release and perception in products like beverages, dairy, or emulsions.

Physical Chemistry Flavor Delivery Formulation

5-Methyl-3-hexen-2-one: Application Scenarios


Global-Compliant Berry & Cheese Flavor Formulations

Given its FEMA GRAS, JECFA, and EU FLAVIS approvals, 5-methyl-3-hexen-2-one is uniquely positioned for use in berry and cheese flavor formulations intended for global markets. The harmonized regulatory status eliminates the need for costly reformulation or country-specific ingredient substitutions, as demonstrated by its Acceptable Daily Intake (ADI) status with no safety concern [1][2].

High-Volatility Flavor Release Systems

The relatively high vapor pressure (3.80 mmHg at 25°C) of 5-methyl-3-hexen-2-one, compared to less volatile analogs like 6-methyl-5-hepten-2-one (1.12 mmHg), makes it the preferred choice for applications where rapid and pronounced flavor impact from the headspace is desired, such as in chewing gum, powdered beverage mixes, or aroma sprays [1][2].

Hazelnut & Berry Extract Authentication

The compound's well-defined Kovats retention index (871 on DB-1) provides a robust analytical marker for the authentication and quality control of natural extracts and flavors, particularly those derived from roasted filberts (hazelnuts) or berries, where 5-methyl-3-hexen-2-one is a known volatile constituent [1].

Aqueous & Emulsified Food Systems

The higher estimated water solubility (3567 mg/L) and lower logP (1.73) of 5-methyl-3-hexen-2-one, relative to more lipophilic analogs like 6-methyl-5-hepten-2-one (867 mg/L, logP 2.43), suggest superior performance and more predictable flavor partitioning in aqueous and emulsified food systems such as fruit juices, flavored waters, and dairy-based desserts [1][2].

Technical Documentation Hub

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